Methyl orange

Catalog No.
S535222
CAS No.
547-58-0
M.F
C14H15N3NaO3S
M. Wt
328.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl orange

CAS Number

547-58-0

Product Name

Methyl orange

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Molecular Formula

C14H15N3NaO3S

Molecular Weight

328.34 g/mol

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);

InChI Key

LOJHDGOZROMANL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER
PRACTICALLY INSOL IN ALC
INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE
20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol
In water= 200 mg/l at 25 °C

Synonyms

C.I. 13025, C.I. Acid Orange 52, C.I. Acid Orange-52, C.I.-13025, Gold Orange, helianthine, methyl orange, methyl orange, 35S-labeled, methyl orange, sodium salt, p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt, Tropaeolin D

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Methyl orange is 327.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)sol in 500 parts water; more sol in hot waterpractically insol in alcinsol in ether; slightly sol in pyrimidine20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanolin water= 200 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9416. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl orange is a synthetic azo dye and a widely used pH indicator, primarily recognized for its distinct color transition between acidic and basic environments. In acidic solutions, methyl orange appears red, while in alkaline conditions, it turns yellow. This color change occurs within a pH range of approximately 3.1 to 4.4, making it particularly useful for titrations involving strong acids. The compound's IUPAC name is sodium 4-{(4-(dimethylamino)phenyl)diazenyl}benzene-1-sulfonate, with a molecular formula of C14H14N3NaO3SC_{14}H_{14}N_3NaO_3S and a molar mass of 327.33 g/mol

The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].

Methyl orange undergoes protonation and deprotonation reactions that lead to its color changes. In acidic conditions, the presence of protons causes the methyl orange to become protonated, resulting in the red coloration due to the absorption of light in the red spectrum. Conversely, in basic conditions, the removal of protons leads to the formation of a yellow species. The equilibrium can be represented as follows:

Methyl Orange red Methyl Orange yellow \text{Methyl Orange red }\rightleftharpoons \text{Methyl Orange yellow }

This equilibrium shifts depending on the pH of the solution

The synthesis of methyl orange typically involves a diazonium coupling reaction between sulfanilic acid and N,N-dimethylaniline. The process can be summarized in two main steps:

  • Diazotization: Sulfanilic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt.
  • Coupling Reaction: The diazonium salt reacts with N,N-dimethylaniline to produce methyl orange.
Sulfanilic Acid+Nitrous AcidDiazonium SaltDiazonium Salt+N N DimethylanilineMethyl Orange\text{Sulfanilic Acid}+\text{Nitrous Acid}\rightarrow \text{Diazonium Salt}\\\text{Diazonium Salt}+\text{N N Dimethylaniline}\rightarrow \text{Methyl Orange}

This method is commonly employed due to its efficiency and ability to produce high yields of the dye

Methyl orange is primarily utilized as an acid-base indicator in titrations due to its clear and distinct color change at specific pH levels. Key applications include:

  • Titration: Used in laboratory settings for determining the concentration of strong acids.
  • Textile Industry: Employed as a dye due to its vibrant color properties.
  • Food Industry: Occasionally used as a coloring agent in food products

    Research into the interactions of methyl orange with various biological systems has revealed potential toxicological effects. It has been shown that exposure can lead to gastrointestinal irritation and respiratory issues upon inhalation. Furthermore, studies indicate that methyl orange may have mutagenic effects under certain conditions due to its ability to generate reactive oxygen species that can damage DNA

    Methyl orange shares similarities with other pH indicators such as phenolphthalein and bromothymol blue, but it is unique in its specific pH transition range and color change characteristics.

    CompoundColor in Acidic MediumColor in Basic MediumpH Transition Range
    Methyl OrangeRedYellow3.1 - 4.4
    PhenolphthaleinColorlessPink8.2 - 10.0
    Bromothymol BlueYellowBlue6.0 - 7.6

    Unique Features of Methyl Orange

    • Narrow pH Range: Methyl orange is effective only within a narrow pH range compared to other indicators.
    • Color Change: The transition from red to yellow provides a sharp visual cue that is particularly useful in titrations involving strong acids.

    The synthesis of methyl orange traces its origins to the pioneering work of Johann Peter Griess in the mid-19th century. Griess, a German organic chemist working at Samuel Allsopp and Sons brewery in Burton upon Trent, first developed the diazotization reaction in 1858, which became the foundation for synthesizing azo dyes including methyl orange [1] [2]. The original discovery emerged from Griess's attempts to make derivatives of picramic acid, where he applied cold ethanolic solutions of nitrous acid instead of the initially attempted warm aqueous solutions [2].

    The earliest synthesis of methyl orange was accomplished by coupling the diazo compound of sulfanilic acid with dimethylaniline [3]. This fundamental approach, established in the 1870s, demonstrated that the utilization of sulfonated compounds in azo product synthesis was feasible, though Griess initially believed that nitrogen-substituted azo compounds offered limited chemical interest [3]. The historical significance of this work cannot be overstated, as it laid the groundwork for the modern synthetic dye industry [1].

    The traditional laboratory methodology that emerged from these early discoveries involved several key steps that remained largely unchanged for decades. The process began with the preparation of sodium sulfanilate by treating sulfanilic acid with sodium carbonate, followed by diazotization using sodium nitrite and hydrochloric acid under carefully controlled cold conditions [4]. The resulting diazonium salt was then coupled with N,N-dimethylaniline in the presence of acetic acid, with final precipitation achieved through sodium hydroxide addition [5].

    Historical yields using these early methods typically ranged from 55-70%, with significant variability depending on reaction conditions and purification techniques [6]. The procedures were entirely manual, requiring careful temperature control through ice baths and constant stirring to maintain the stability of the intermediate diazonium salt [7]. These early approaches established the fundamental chemistry that underlies all subsequent methyl orange synthesis methods.

    Modern Synthetic Routes

    Contemporary methyl orange synthesis has evolved significantly from historical methods, incorporating advanced techniques that offer improved yields, better control, and enhanced reproducibility. Modern approaches can be categorized into several distinct methodologies, each offering specific advantages for different production scales and requirements.

    Synthesis MethodTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
    Traditional Laboratory Scale0-530-60 min70-85Well-established protocolLower yield, manual control
    Micro-reactor Flow Chemistry255 sec95High yield, precise controlRequires specialized equipment
    Ionic Liquid Medium2510 min87Enhanced product yieldHigher cost solvents
    Industrial Continuous Process15-255-10 min85-95Large scale productionComplex setup

    Diazotization Process

    The diazotization process represents the critical first step in methyl orange synthesis, involving the conversion of sulfanilic acid to its corresponding diazonium salt. This transformation requires precise control of multiple parameters to ensure optimal yield and product quality [8] [9].

    The modern diazotization process begins with the preparation of sodium sulfanilate by dissolving sulfanilic acid in aqueous sodium carbonate solution. This initial step serves multiple purposes: it neutralizes the sulfonic acid group, increases the solubility of the substrate in aqueous medium, and positions the aromatic amine for subsequent nitrosation [10] [4]. The reaction proceeds according to the following stoichiometry: sulfanilic acid plus sodium carbonate yields sodium sulfanilate, carbon dioxide, and water [10].

    ParameterOptimal ConditionsCritical Factors
    Temperature0-5°CPrevents decomposition of diazonium salt
    pH Range1.5-2.0Maintains nitrous acid stability
    Sodium Nitrite Concentration1.5-2.0 g for 10.8 g sulfanilic acidStoichiometric excess ensures completion
    Hydrochloric Acid Concentration37% concentrated HCl, 15 mLProvides acidic medium for diazotization
    Reaction Time10-15 minutesComplete conversion without decomposition
    Critical Control PointsIce bath maintenance, stirringTemperature and pH monitoring

    The diazotization mechanism involves the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid [11] [8]. The nitrous acid subsequently reacts with the amino group of sulfanilate to form the intermediate nitrosoammonium adduct, which loses water under acidic conditions to generate the diazonium salt [11]. The overall transformation can be represented as: sodium sulfanilate plus sodium nitrite plus hydrochloric acid yields diazonium chloride plus sodium chloride plus water [9].

    Temperature control during diazotization is absolutely critical, as diazonium salts are thermally unstable and decompose rapidly at elevated temperatures [12] [8]. The optimal temperature range of 0-5°C ensures maximum stability of the diazonium intermediate while maintaining sufficient reaction rate for practical synthesis [7]. Ice bath maintenance and continuous stirring are essential to achieve uniform temperature distribution and prevent local heating [4].

    The pH of the reaction medium must be carefully controlled within the range of 1.5-2.0 to ensure optimal nitrous acid concentration [8]. At higher pH values, the nitrous acid is converted to nitrite ion, which is less reactive toward the amine substrate. Conversely, at lower pH, excess acid can protonate the amine, reducing its nucleophilicity and slowing the diazotization reaction [13].

    Modern analytical techniques for monitoring diazotization include starch-potassium iodide test paper to confirm the presence of excess nitrous acid [7]. A positive test, indicated by blue coloration, confirms that sufficient nitrous acid is present to complete the diazotization. If the test is negative, additional sodium nitrite solution should be added incrementally until a positive test is achieved [7].

    Diazonium Coupling Reaction

    The diazonium coupling reaction represents the second critical step in methyl orange synthesis, where the freshly prepared diazonium salt reacts with N,N-dimethylaniline to form the characteristic azo linkage [14] [15]. This electrophilic aromatic substitution reaction occurs preferentially at the para position relative to the dimethylamino group due to its strong electron-donating character [16].

    ComponentQuantity/ConditionFunction
    N,N-Dimethylaniline7.43 mL (2.8-3.0 mL typical)Coupling component, nucleophile
    Diazonium Salt SolutionFreshly prepared at 0-5°CElectrophilic diazonium species
    Acetic Acid1-2 mL for solubilizationProtonates dimethylaniline
    Sodium Hydroxide10% solution, 90 mLNeutralizes excess acid, precipitates dye
    Temperature ControlRoom temperature to slight warmingOptimal coupling reaction rate
    pH AdjustmentBasic pH for precipitationFavors methyl orange formation

    The coupling mechanism involves the attack of the electron-rich aromatic ring of N,N-dimethylaniline on the electrophilic diazonium carbon [16] [15]. The dimethylamino group acts as a powerful electron-donating substituent, activating the benzene ring toward electrophilic attack and directing the incoming electrophile to the para position [8]. The reaction proceeds through the formation of a σ-complex intermediate, followed by rapid proton loss to restore aromaticity [16].

    Preparation of the coupling component requires careful attention to the protonation state of N,N-dimethylaniline. The amine is typically dissolved in glacial acetic acid to form the acetate salt, which serves multiple purposes [12] [15]. The acetic acid protonates the dimethylaniline, making it more soluble in the aqueous reaction medium while maintaining sufficient nucleophilicity for the coupling reaction [12]. The acetate salt formation also prevents oxidation of the free amine and ensures uniform distribution in the reaction mixture [7].

    The coupling reaction is typically conducted at room temperature or with slight warming to maintain optimal reaction rates [5] [17]. Unlike the diazotization step, elevated temperatures are generally acceptable for the coupling reaction, as the azo product is more thermally stable than the diazonium intermediate [12]. However, excessive heating should be avoided to prevent decomposition of the diazonium salt before complete coupling occurs [7].

    pH adjustment during the coupling reaction plays a crucial role in product formation and precipitation [18] [15]. The initial coupling occurs under mildly acidic conditions provided by the acetic acid medium [12]. Following completion of the coupling reaction, the pH is adjusted to basic conditions through the addition of sodium hydroxide solution [5] [15]. This pH increase serves two purposes: it neutralizes the excess acid and causes the methyl orange to precipitate as the sodium salt form [4] [17].

    The coupling reaction can be monitored visually through the characteristic color development [5] [17]. The initial formation of the azo linkage produces a deep red coloration, which gradually transforms to orange upon pH adjustment [18]. Complete coupling is indicated by the absence of further color change upon additional coupling component addition [7].

    Purification Techniques

    Purification of crude methyl orange is essential to achieve the high purity standards required for analytical and industrial applications. The purification process typically involves a combination of techniques designed to remove unreacted starting materials, byproducts, and inorganic salts while preserving the integrity of the azo dye structure [19] [20].

    Purification TechniqueProcedurePurposeTypical Recovery (%)
    Hot Water RecrystallizationDissolve in minimum hot water, cool slowlyRemove impurities, improve crystal quality85-95
    Vacuum FiltrationBuchner funnel with filter paperSeparate solid product from mother liquor90-98
    Salt PrecipitationAddition of 10-30 g sodium chlorideEnhance precipitation efficiency70-85
    Washing SequenceCold water, ethanol, ether sequenceRemove residual salts and solvents95-99
    Drying ProcessOven drying at 60-80°CRemove moisture, stabilize product98-100

    Hot water recrystallization represents the primary purification method for methyl orange [21] [19]. The technique exploits the differential solubility of methyl orange in hot versus cold water to achieve separation from impurities [17] [21]. The crude product is dissolved in the minimum amount of boiling water necessary to achieve complete dissolution, typically requiring 10-12 mL of hot water per gram of material [17]. The hot solution is then filtered to remove any insoluble impurities before being allowed to cool slowly to room temperature [19].

    The cooling process must be controlled to promote the formation of well-formed crystals rather than amorphous precipitates [22] [20]. Rapid cooling tends to produce small, poorly formed crystals that trap impurities, while slow cooling allows the formation of larger, purer crystals [22]. The optimal cooling rate involves allowing the solution to cool to room temperature over 30-60 minutes, followed by further cooling in an ice bath to maximize precipitation [21] [19].

    Salt precipitation techniques are frequently employed to enhance the efficiency of methyl orange isolation [5] [17]. The addition of sodium chloride to the aqueous solution increases the ionic strength, reducing the solubility of the organic dye and promoting more complete precipitation [4] [5]. Typically, 10-30 grams of sodium chloride are added to the cooled solution, resulting in the formation of additional methyl orange crystals [4] [17].

    Vacuum filtration using a Buchner funnel provides efficient separation of the crystalline product from the mother liquor [19] [20]. The filtration process should be conducted using appropriate filter paper to prevent loss of fine crystals while ensuring rapid filtration [19]. The collected crystals are washed sequentially with small volumes of cold water, ethanol, and diethyl ether to remove residual salts, water-soluble impurities, and traces of organic solvents [7] [19].

    The washing sequence serves multiple purposes in the purification process [19] [20]. Cold water washing removes excess sodium chloride and other water-soluble inorganic salts [7]. Ethanol washing eliminates residual water and any ethanol-soluble organic impurities [19]. Finally, diethyl ether washing removes traces of ethanol and any lipophilic contaminants [7]. Each washing step should use minimal solvent volumes to prevent dissolution of the product [19].

    Drying of the purified methyl orange is typically accomplished using oven drying at controlled temperatures [19] [20]. The optimal drying temperature range of 60-80°C provides efficient moisture removal without thermal degradation of the azo dye [21]. Higher temperatures should be avoided due to the potential for thermal decomposition of the methyl orange structure [23]. Complete drying is essential for accurate yield calculations and long-term stability of the product [19].

    Alternative purification approaches have been developed for specific applications [6]. Ionic liquid-mediated synthesis offers inherent purification advantages, as the ionic liquid can be designed to preferentially solubilize impurities while leaving the desired product in the aqueous phase [6]. This approach has demonstrated improved yields of 86.94% compared to 55.39% for conventional acetic acid-mediated synthesis [6].

    Quality Control Protocols

    Comprehensive quality control protocols are essential for ensuring the consistency, purity, and performance characteristics of synthesized methyl orange. Modern quality control approaches incorporate multiple analytical techniques to verify product identity, assess purity levels, and confirm functional properties as a pH indicator [24] [25].

    Analytical MethodSpecification/RangeTest MethodAcceptance Criteria
    Melting Point Determination>300°C (decomposes)Capillary tube method, MP apparatusSharp decomposition point
    HPLC Purity Analysis>98.0% purityReversed-phase C18 columnSingle major peak >98%
    UV-Visible Spectroscopyλmax at 510 nm (in water)Diode array detector, 200-800 nmCharacteristic absorption profile
    pH Indicator TestingRed at pH 3.1, Yellow at pH 4.4Buffer solutions, visual observationDistinct color transitions
    Elemental AnalysisC14H14N3NaO3S theoretical compositionCHN analyzer or wet chemistry±0.3% of theoretical values
    Moisture Content<0.5% water contentKarl Fischer titrationMeets pharmaceutical grade standards

    Melting point determination provides a fundamental identity test for methyl orange, though the technique presents specific challenges due to the thermal instability of the azo dye [26] [23]. Pure methyl orange does not exhibit a true melting point but rather undergoes decomposition at temperatures above 300°C [27] [28]. The decomposition process is characterized by color changes and gas evolution, making precise melting point determination difficult [23]. Modern practice involves observing the onset of decomposition rather than attempting to measure a traditional melting point [26].

    High-performance liquid chromatography represents the gold standard for purity analysis of methyl orange [29] [30]. Reversed-phase HPLC using C18 columns provides excellent separation of methyl orange from structurally related impurities and degradation products [29]. Typical analytical conditions employ acetonitrile-water mobile phases with gradient elution and detection at multiple wavelengths using diode array detectors [29] [30]. Commercial grade methyl orange typically exhibits purities exceeding 98.0% when analyzed by HPLC methods [31].

    UV-visible spectroscopy provides both identity confirmation and quantitative analysis capabilities for methyl orange [32] [33]. The characteristic absorption maximum occurs at approximately 510 nm in aqueous solution, though the exact wavelength can vary slightly depending on pH and ionic strength [27] [33]. The molar absorptivity is typically around 29,011 M⁻¹cm⁻¹ in methanol and 6,682 M⁻¹cm⁻¹ in dimethyl sulfoxide [33]. The UV-visible spectrum also provides information about the extended conjugation system characteristic of azo dyes [34].

    pH indicator testing represents a critical functional assessment for methyl orange [24] [35]. The standard protocol involves preparing buffer solutions at pH 3.1 and pH 4.4 and observing the color transitions [24] [36]. At pH values below 3.1, methyl orange exhibits a red coloration due to protonation of the azo nitrogen [27]. At pH values above 4.4, the compound displays a yellow color characteristic of the deprotonated form [36] [35]. The sharpness of the color transition and the reproducibility of the endpoint determine the suitability for analytical applications [24].

    Elemental analysis provides definitive confirmation of the molecular composition of methyl orange [27]. The theoretical composition for C₁₄H₁₄N₃NaO₃S corresponds to 51.38% carbon, 4.31% hydrogen, 12.84% nitrogen, 7.03% sodium, 9.79% sulfur, and 14.65% oxygen [27]. Modern CHN analyzers can achieve precision within ±0.3% of theoretical values for carbon, hydrogen, and nitrogen content [27]. Sodium and sulfur analysis typically requires specialized techniques such as atomic absorption spectroscopy or inductively coupled plasma methods.

    Moisture content determination is essential for proper storage and handling of methyl orange [37] [25]. Excessive moisture can lead to hydrolysis of the azo linkage and degradation of the dye structure [25]. Karl Fischer titration provides the most accurate method for moisture determination, with pharmaceutical grade methyl orange typically containing less than 0.5% water content [37]. Alternative methods include gravimetric analysis using controlled heating, though this approach may be complicated by thermal decomposition of the organic matrix [25].

    Spectroscopic characterization using infrared spectroscopy can provide additional structural confirmation [34] [23]. The IR spectrum of methyl orange exhibits characteristic absorption bands corresponding to the sulfonate group (1040-1180 cm⁻¹), azo linkage (1580-1600 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹) [34]. However, the intense absorption of certain functional groups can sometimes obscure weaker bands, limiting the utility of IR spectroscopy for quantitative analysis [23].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992)
    Orange powder, insoluble in water; [CAMEO]

    Color/Form

    ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    328.07318180 g/mol

    Monoisotopic Mass

    328.07318180 g/mol

    Heavy Atom Count

    22

    Appearance

    Solid powder

    Melting Point

    >300 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    6B4TC34456

    Related CAS

    502-02-3 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 119 companies from 4 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 1 of 119 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 118 of 119 companies with hazard statement code(s):;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Indicators and Reagents

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    547-58-0

    Absorption Distribution and Excretion

    KINETIC ANALYSIS OF BILIARY EXCRETION OF IV DOSE OF [(3)H]METHYL ORANGE & PRODUCTS OF DEMETHYLATION (MONO- & DI-) SHOWED THAT SUCCESSIVE REMOVAL OF METHYL GROUP RESULTED IN MUCH FASTER BILIARY EXCRETION OF CMPD.
    BILIARY EXCRETION OF IV ADMIN METHYL ORANGE & METABOLITES, 4'-SULFO-4-METHYLAMINOAZOBENZENE & 4'-SULFO-4-AMINOAZOBENZENE, BY RATS WAS USED TO ILLUSTRATE A ONE-COMPARTMENT PHARMACOKINETIC MODEL IN WHICH A DRUG UNDERWENT 2 SUCCESSIVE METABOLIC REACTIONS.

    Metabolism Metabolites

    YIELDS 4'-METHYLAMINOAZOBENZENE-4-SULFONIC ACID IN RAT, IN MOUSE. /FROM TABLE/
    METHYL ORANGE IS CONVERTED TO N,N-DIMETHYL-P-PHENYLENEDIAMINE BY INTESTINAL ANAEROBIC BACTERIA. SULFANILIC ACID IS ANOTHER METABOLITE.

    Wikipedia

    Methyl_orange

    Methods of Manufacturing

    Prepn from sulfanilic acid, sodium nitrite + dimethylaniline.

    General Manufacturing Information

    Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1): ACTIVE
    Methyl orange is very seldom used in textile applications because it is fugitive and sensitive to acids; however, on occasion, it has been used to dye wool and silk from an acid bath.

    Dates

    Last modified: 08-15-2023
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